molecular formula C13H12N4O7S3 B012806 Sulfosuccinimidyl (4-azidophenyldithio)propionate CAS No. 102568-45-6

Sulfosuccinimidyl (4-azidophenyldithio)propionate

Cat. No. B012806
CAS RN: 102568-45-6
M. Wt: 432.5 g/mol
InChI Key: XKSOTQXTPALQMY-UHFFFAOYSA-N
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Description

Sulfosuccinimidyl (4-azidophenyldithio)propionate, also known as sulfo-SADP, is a functional reagent known to inhibit the NADPH dependent O2- generation of leukocyte cytochrome b (558) . It is used in proteomics research applications .


Molecular Structure Analysis

The molecular formula of Sulfosuccinimidyl (4-azidophenyldithio)propionate is C13H12N4O7S3 and its molecular weight is 432.5 .


Chemical Reactions Analysis

Sulfo-SADP is known to inhibit the O2- generation of leukocyte cytochrome b (558) at concentrations not able to result in cross-linking of the two subunits . When the disulfide bond linking the aromatic portion of the probe to the succinimidyl ring is cleaved by DTT (dithiothreitol), the product loses its specificity and has an inhibitory activity with respect to O2- generation comparable to that of sulfo-EGS .

Scientific Research Applications

  • It has been used to identify cell surface receptors, such as the T11 lymphocyte receptor, using phytohemagglutinin as a model system (Shephard, de Beer, von Holt, & Hapgood, 1988).

  • Sulfo-SADP, a derivative of Sulfosuccinimidyl (4-azidophenyldithio)propionate, inhibits cytochrome b(558) O2- generation, suggesting potential therapeutic applications for cytochrome b(558)-dependent O2- generation disorders (Cheng & Guillory, 2002).

  • N-hydroxysulfosuccinimide active esters, related to Sulfosuccinimidyl (4-azidophenyldithio)propionate, are efficient and membrane-impermeant protein cross-linkers for various biomedical applications (Staros, 1982).

  • Bis(sulfosuccinimidyl)suberate, a similar compound, can cross-link human erythrocyte band 3 into alternate quaternary forms, affecting the association of covalent dimers and noncovalent tetramers (Salhany, Sloan, & Cordes, 1990).

  • Sulfosuccinimidyl (4-azidophenyldithio)propionate has been used in developing subtractive strategies to identify sites of tyrosine O-sulfation in proteins, as demonstrated in mouse lumican and human vitronectin (Yu, Hoffhines, Moore, & Leary, 2007).

  • A spectrophotometric method involving Sulfosuccinimidyl (4-azidophenyldithio)propionate derivatives allows for the determination of concentration, purity, and reaction conditions of active esters, aiding in the optimization of their use (Presentini, 2017).

Mechanism of Action

Sulfo-SADP inhibits the cytochrome b (558) O2- production 50% at 25 microM . The partial protection against the inhibitory influence of sulfo-SADP by NADP (+) indicates that the reagent may interact at the pyridine nucleotide-binding domain of cytochrome b (558) .

properties

IUPAC Name

1-[3-[(4-azidophenyl)disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O7S3/c14-16-15-8-1-3-9(4-2-8)26-25-6-5-12(19)24-17-11(18)7-10(13(17)20)27(21,22)23/h1-4,10H,5-7H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSOTQXTPALQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907711
Record name 1-({3-[(4-Azidophenyl)disulfanyl]propanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfosuccinimidyl (4-azidophenyldithio)propionate

CAS RN

102568-45-6
Record name Sulfosuccinimidyl (4-azidophenyldithio)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-({3-[(4-Azidophenyl)disulfanyl]propanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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